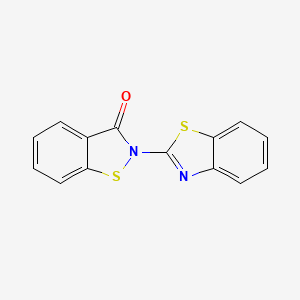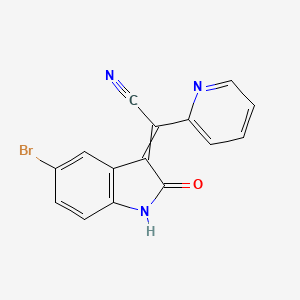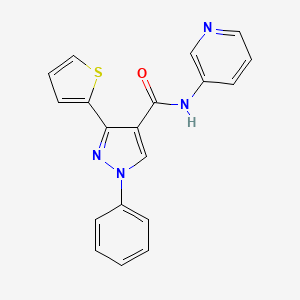
2-(1,3-Benzothiazol-2-yl)-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-603657 is a compound known for its role as an inhibitor of histone acetyltransferases. Histone acetyltransferases are enzymes that acetylate conserved lysine amino acids on histone proteins by transferring an acetyl group from acetyl coenzyme A. This acetylation process is crucial for the regulation of gene expression. Inhibitors of histone acetyltransferases, such as WAY-603657, are of significant interest in the field of epigenetics and cancer research .
Preparation Methods
The synthesis of WAY-603657 involves multiple steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts. Industrial production methods for WAY-603657 would involve scaling up these laboratory procedures while ensuring consistency, purity, and yield of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Chemical Reactions Analysis
WAY-603657 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from WAY-603657, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in WAY-603657 is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
WAY-603657 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of histone acetyltransferases and their role in gene regulation.
Biology: Researchers use WAY-603657 to investigate the epigenetic mechanisms underlying various biological processes.
Medicine: WAY-603657 is explored for its potential therapeutic applications in cancer treatment, where inhibition of histone acetyltransferases can lead to the suppression of oncogene expression.
Mechanism of Action
WAY-603657 exerts its effects by inhibiting histone acetyltransferases. This inhibition prevents the acetylation of histone proteins, leading to a more condensed chromatin structure and reduced gene expression. The molecular targets of WAY-603657 include specific histone acetyltransferases involved in the regulation of oncogenes and other genes critical for cell proliferation and survival. The pathways affected by this inhibition are crucial for understanding the compound’s potential therapeutic effects .
Comparison with Similar Compounds
WAY-603657 can be compared with other histone acetyltransferase inhibitors, such as:
Anacardic Acid: A natural compound that inhibits histone acetyltransferases and has anti-cancer properties.
Garcinol: Another natural inhibitor with similar mechanisms of action.
Curcumin: Known for its anti-inflammatory and anti-cancer effects, it also inhibits histone acetyltransferases.
WAY-603657 is unique due to its specific structure and potency as an inhibitor. Its synthetic nature allows for modifications to enhance its efficacy and selectivity compared to natural inhibitors .
Properties
Molecular Formula |
C14H8N2OS2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H8N2OS2/c17-13-9-5-1-3-7-11(9)19-16(13)14-15-10-6-2-4-8-12(10)18-14/h1-8H |
InChI Key |
AFZGIXXHGWBHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(10-phenyl-7,8-dihydroimidazo[1,2-a][1,10]phenanthrolin-11-yl)acetate](/img/structure/B10802185.png)
![2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one](/img/structure/B10802214.png)

![10-Phenyl-7,8-dihydroimidazo[1,2-a][1,10]phenanthroline](/img/structure/B10802217.png)

![3-[4-[(5-Oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]-3-phenylpyrazol-1-yl]propanenitrile](/img/structure/B10802220.png)
![3-[4-[(5-Oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B10802222.png)
![6-amino-4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10802223.png)

![3-phenyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadecan-4-one](/img/structure/B10802235.png)
![9-[4-(Benzyloxy)phenyl]-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione](/img/structure/B10802239.png)
![6-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B10802241.png)

